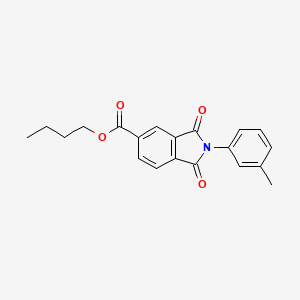![molecular formula C26H26N8O4 B14950657 N'~1~,N'~2~-bis{(E)-[3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide](/img/structure/B14950657.png)
N'~1~,N'~2~-bis{(E)-[3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~,N’~2~-bis{(E)-[3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide is a complex organic compound characterized by its unique structure, which includes two pyrazolone rings connected by an ethanedihydrazide linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-bis{(E)-[3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide typically involves the condensation of 3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazole-4-carbaldehyde with ethanedihydrazide. The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The reaction mixture is heated for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~,N’~2~-bis{(E)-[3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolone rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolone derivatives.
Applications De Recherche Scientifique
N’~1~,N’~2~-bis{(E)-[3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N’~1~,N’~2~-bis{(E)-[3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role as an organocatalyst in organic transformations.
N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide:
Uniqueness
N’~1~,N’~2~-bis{(E)-[3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide is unique due to its dual pyrazolone rings and ethanedihydrazide linker, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C26H26N8O4 |
|---|---|
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
N,N'-bis[(E)-[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]oxamide |
InChI |
InChI=1S/C26H26N8O4/c1-15-9-5-7-11-21(15)33-25(37)19(17(3)31-33)13-27-29-23(35)24(36)30-28-14-20-18(4)32-34(26(20)38)22-12-8-6-10-16(22)2/h5-14,31-32H,1-4H3,(H,29,35)(H,30,36)/b27-13+,28-14+ |
Clé InChI |
PBJAWBAOCLEKNH-OCHFTUDZSA-N |
SMILES isomérique |
CC1=CC=CC=C1N2NC(=C(C2=O)/C=N/NC(=O)C(=O)N/N=C/C3=C(NN(C3=O)C4=CC=CC=C4C)C)C |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=NNC(=O)C(=O)NN=CC3=C(NN(C3=O)C4=CC=CC=C4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B14950577.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine](/img/structure/B14950597.png)
![5-[(2E)-2-benzylidenehydrazino]-3-(methylthio)isothiazole-4-carbonitrile](/img/structure/B14950599.png)
![N-[(E)-(2-hydroxy-1-naphthyl)methyleneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14950610.png)

![6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14950615.png)
![2-[(2-methoxyethyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14950617.png)

![3-cyclohexyl-1-hydroxy-1-(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea](/img/structure/B14950623.png)
![5-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B14950628.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14950631.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B14950644.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B14950647.png)
![(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B14950648.png)
